molecular formula C23H19NO5S B2558862 [4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114886-13-3

[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2558862
CAS No.: 1114886-13-3
M. Wt: 421.47
InChI Key: UZOWSCDSGWRAIY-UHFFFAOYSA-N
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Description

4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyphenyl derivatives and benzothiazine precursors. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors or batch processing. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-28-18-12-17(13-19(14-18)29-2)24-15-22(23(25)16-8-4-3-5-9-16)30(26,27)21-11-7-6-10-20(21)24/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOWSCDSGWRAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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